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Compound of Interest

Compound Name: Dehydroleucine

CAS No.: 113586-23-5

Cat. No.: B049857 Get Quote

Executive Summary: The "Stealth" Residue
Dehydroleucine (

Leu) represents a critical intersection between natural product biosynthesis and synthetic
protein engineering. Unlike common dehydroamino acids (e.g., dehydroalanine) which are
planar and highly electrophilic, dehydroleucine retains the aliphatic character of leucine but
introduces conformational rigidity and a reactive alkene handle.

In nature, it functions primarily as a cryptic intermediate—a transient state in the oxidation of

leucine to highly functionalized residues (e.g., in Amanita toxins). In drug development, it is a

"bio-orthogonal chameleon," capable of stabilizing peptide helices against proteolysis while

offering a site for late-stage diversification.

Chemical Biology & Structural Isomerism[1]
The biological impact of dehydroleucine depends entirely on the position of the double bond.
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Isomer
Structure &
Characteristics

Biological Context

4,5-Dehydroleucine (

Leu)

Terminal Alkene. Preserves the

-branching.[1] The double

bond is accessible for

functionalization (e.g., "click"

chemistry, dihydroxylation).[2]

Precursor to

-dihydroxyleucine in

Alloviroidin.

3,4-Dehydroleucine (

Leu)

Internal Alkene. Restricts

and

rotamers more severely than

the 4,5-isomer.[1]

Found in specialized microbial

peptides; induces strong

helical rigidity.

Structural Impact on Proteins
Rigidification: The

carbons restrict the conformational freedom of the side chain. In

-helices,

Leu reduces the entropic penalty of folding, thereby increasing thermal stability (

).

Protease Resistance: The altered electronics and geometry prevent efficient fitting into the

S1 hydrophobic pockets of proteases like chymotrypsin, extending the half-life of therapeutic

peptides.

Natural Occurrence & Biosynthetic Logic[1]
Dehydroleucine is rarely the "end product" in nature; it is the biosynthetic pivot.

Case Study: The Amanita Pathway (Alloviroidin)
In the death cap mushroom (Amanita suballiacea), the cyclic peptide alloviroidin contains a

complex
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-dihydroxyleucine residue. Biosynthetic analysis suggests 4,5-dehydroleucine is the obligatory
intermediate.

Biosynthetic Logic Flow
Precursor Loading: L-Leucine is loaded onto a Non-Ribosomal Peptide Synthetase (NRPS).

Desaturation: A specific desaturase (likely a Flavin-dependent or Fe(II)/

-KG oxygenase) abstracts hydrogens at C4/C5 to form the alkene.

Cryptic Intermediate: The 4,5-dehydroleucine is transiently formed.

Dihydroxylation: The alkene is attacked by a hydroxylase to install the vicinal diol, locking the

stereochemistry found in the final toxin.

L-Leucine NRPS Thiolation
(T-Domain)

Adenylation 4,5-Dehydroleucine
(Transient Intermediate)

Desaturase
(-2H) γ,δ-Dihydroxyleucine

(Final Residue)

Hydroxylase
(+2OH) Alloviroidin

(Cyclic Peptide)
Cyclization

Click to download full resolution via product page

Figure 1: The "Cryptic Intermediate" role of dehydroleucine in the biosynthesis of Amanita

toxins.

Experimental Methodologies
Protocol A: Genetic Code Expansion (GCE) for Protein
Incorporation
To incorporate 4,5-dehydroleucine into recombinant proteins (e.g., for antibody-drug

conjugates), use an orthogonal tRNA/synthetase pair.

System Requirements:

Host:E. coli BL21(DE3) or mammalian HEK293.

Orthogonal Pair:Methanosarcina barkeri PylRS (MbPylRS) variants engineered for large

aliphatic residues.
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ncAA Source: Synthetic 4,5-dehydro-L-leucine (commercially available as Fmoc- or free

acid).[1]

Step-by-Step Workflow:

Plasmid Design:

Plasmid A: Gene of Interest (GOI) with a TAG (Amber) codon at the desired site (e.g.,

GFP-Y39TAG).

Plasmid B: Orthogonal PylRS/tRNA_CUA pair under a constitutive or inducible promoter.

Expression:

Inoculate culture in minimal media. Grow to OD

= 0.5.

Induction: Add 4,5-dehydroleucine (1–2 mM final conc.) and Inducer (IPTG/Arabinose).

Critical Step: Adjust pH to 7.0–7.2; ncAAs uptake can be pH-sensitive.[1]

Purification & Verification:

Purify via His-tag/affinity chromatography.[1]

Validation: Perform Intact Protein Mass Spectrometry (ESI-MS).

Expected Shift: Mass difference of -2.016 Da (vs. Leucine) is too small for low-res MS.[1]

Use MS/MS sequencing or react the alkene with a thiol probe (see Protocol B) to confirm

presence.

Protocol B: "Click" Functionalization (Verification
Assay)
Because the mass shift is negligible, verify incorporation by tagging the alkene.

Reaction: Mix purified protein (10
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M) with tetrazine-Cy5 or a thiol-fluorophore (if using radical thiol-ene chemistry).

Conditions:

Inverse Electron Demand Diels-Alder (IEDDA): If the dehydroleucine is strained (unlikely

for 4,5-isomer) or if using a specific tetrazine probe designed for unactivated alkenes.

Photo-click (Thiol-ene): Add 50 equiv. Thiol-PEG-Biotin + 0.1 equiv.[1] photoinitiator (VA-

044). Irradiate at 365 nm for 10 mins.

Readout: Run SDS-PAGE. Fluorescence in the band confirms the presence of the alkene

handle.

Applications in Drug Development
Antimicrobial Peptide (AMP) Engineering
Replacing Leucine with Dehydroleucine in AMPs (e.g., Brevinin derivatives) often yields:

Higher Potency: The rigid side chain aligns the hydrophobic face of the amphipathic helix

more effectively, improving membrane disruption.

Reduced Hemolysis: The subtle change in hydrophobicity can improve selectivity for

bacterial membranes over mammalian cholesterol-rich membranes.

Peptidomimetic Stability
In peptide therapeutics (e.g., GLP-1 analogs), replacing Leucine at the cleavage site with 4,5-

dehydroleucine blocks DPP-IV or Neprilysin degradation without abolishing receptor binding.

Visualization of Experimental Logic
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Figure 2: Genetic Code Expansion workflow for site-specific incorporation of dehydroleucine.

[1]
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systems). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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